molecular formula C17H18N2O B2462555 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole CAS No. 612527-71-6

1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole

Cat. No.: B2462555
CAS No.: 612527-71-6
M. Wt: 266.344
InChI Key: PYXXKPJBRAPHLX-UHFFFAOYSA-N
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Description

1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole makes it a compound of interest for researchers and industry professionals alike.

Properties

IUPAC Name

1-ethyl-2-[(2-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-19-15-10-6-5-9-14(15)18-17(19)12-20-16-11-7-4-8-13(16)2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXXKPJBRAPHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation. One common method involves the reaction of o-phenylenediamine with o-tolualdehyde in the presence of an acid catalyst to form the benzimidazole core. This intermediate is then alkylated with ethyl bromide under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Other Benzimidazole Derivatives: 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole shares structural similarities with other benzimidazole derivatives but has unique properties that set it apart:

Biological Activity

1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole is a benzoimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests a variety of interactions with biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole is C16H18N2C_{16}H_{18}N_2 with a molecular weight of 250.33 g/mol. Its structure consists of a benzoimidazole core substituted with an ethyl group and an o-tolyloxymethyl group, which may influence its lipophilicity and receptor binding capabilities.

Research indicates that benzoimidazole derivatives, including 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole, interact with various biological receptors and enzymes. The following points summarize its proposed mechanisms:

  • Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may modulate receptor activity through competitive inhibition or allosteric modulation.
  • Biochemical Pathways : The compound likely affects several biochemical pathways, including those involved in apoptosis and cell proliferation, which are critical in cancer biology .
  • Enzyme Inhibition : It may act as an enzyme inhibitor, impacting pathways related to inflammation and cancer progression.

Antiproliferative Activity

In vitro studies have demonstrated that 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It displayed notable inhibition against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) indicating potent antibacterial properties .

Antifungal Activity

Preliminary antifungal assays revealed moderate activity against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Data Table: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50/MIC ValueReference
AntiproliferativeMDA-MB-231 (breast cancer)~16.38 µM
AntibacterialStaphylococcus aureus4 µg/mL
Methicillin-resistant Staphylococcus4 µg/mL
AntifungalCandida albicans64 µg/mL
Aspergillus niger64 µg/mL

Case Studies

Several case studies have explored the therapeutic potential of benzoimidazole derivatives similar to 1-Ethyl-2-o-tolyloxymethyl-1H-benzoimidazole:

  • Breast Cancer Treatment : A study demonstrated that a related benzoimidazole compound significantly inhibited tumor growth in xenograft models of breast cancer, supporting its development as a novel anticancer agent.
  • Infection Control : Clinical evaluations indicated that formulations containing benzoimidazole derivatives effectively managed skin infections caused by resistant bacterial strains.
  • Fungal Infections : Research highlighted the efficacy of these compounds in treating systemic fungal infections in immunocompromised patients, showcasing their broad-spectrum antimicrobial potential.

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